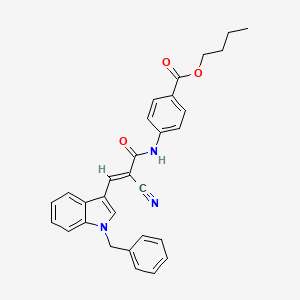

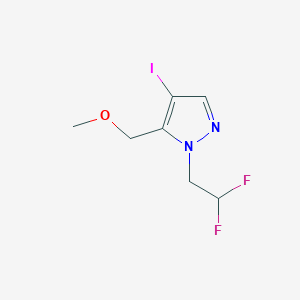

(E)-丁基 4-(3-(1-苄基-1H-吲哚-3-基)-2-氰基丙烯酰胺基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

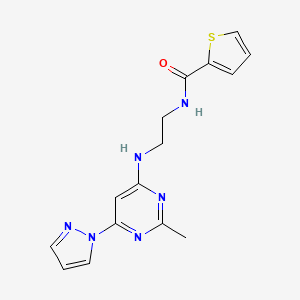

The synthesis of similar compounds often involves multiple steps, including esterification, cyclization, and coupling reactions . For instance, the synthesis of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides involved a series of reactions starting from 1H-indol-3-ylamine .Molecular Structure Analysis

The molecular structure of similar compounds often includes an indole ring, a benzyl group, and various functional groups . The exact structure of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be confirmed through spectroscopic analysis such as 1H-NMR, 13C-NMR, and IR .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be controlled by changing the ligand and solvent, allowing for cyclization–carbonylation and cyclization–carbonylation–cyclization-coupling (CCC-coupling) reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be determined experimentally. Similar compounds often have unique properties due to the presence of the indole ring and various functional groups .科学研究应用

Antibacterial Agents

Indole derivatives have been recognized for their potential as antibacterial agents. Research has shown that certain indole-based compounds can inhibit the growth of various bacterial strains . For instance, indole-3-acetic acid derivatives containing 1,3,4-thiadiazole, thioether, and amide moieties have demonstrated significant inhibition rates against bacterial pathogens like Pseudomonas syringae . This suggests that our compound could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Enzyme Inhibition

The indole moiety is known to interact with enzymes, offering enzyme inhibition capabilities. Compounds with an indole core have shown good enzyme inhibition potentials, particularly against butyrylcholinesterase (BChE), which is relevant in conditions like Alzheimer’s disease . This application could be pivotal in developing new pharmaceuticals for neurodegenerative diseases.

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. The structural flexibility of indole allows it to bind with various cellular targets, making it a valuable scaffold for anticancer drug development . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.

Antiviral Agents

Indole-based compounds have been reported to possess antiviral activities. They have been tested against a range of RNA and DNA viruses, showing inhibitory activity . This opens up avenues for the compound to be used in the synthesis of new antiviral drugs, which is especially crucial in the face of emerging viral diseases.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for pain management and inflammation control . By modulating the inflammatory pathways, these compounds can provide relief from chronic pain and inflammatory conditions.

Agricultural Chemicals

Indole compounds have been used in the synthesis of agricultural chemicals, particularly as growth regulators and pesticides . The compound’s ability to affect plant hormone activity could lead to its application in enhancing crop protection and yield.

作用机制

安全和危害

未来方向

Future research could focus on further characterizing the properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” and similar compounds. This could include exploring their potential biological activities, optimizing their synthesis, and investigating their mechanisms of action .

属性

IUPAC Name |

butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEQLSJDLNJDQB-HKOYGPOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

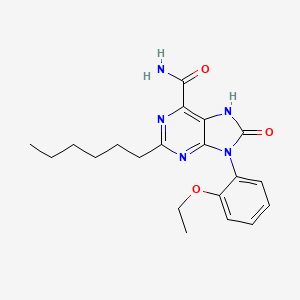

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)

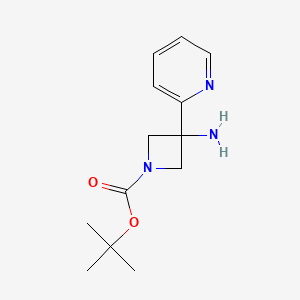

![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)

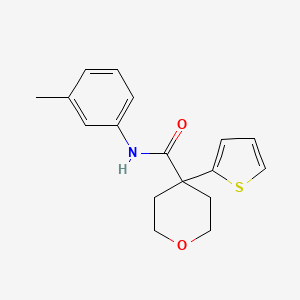

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)